An In-Depth Technical Guide to 4-chloro-4'-hydroxybenzophenone: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 4-chloro-4'-hydroxybenzophenone: Structure, Synthesis, and Applications
Introduction
4-chloro-4'-hydroxybenzophenone (CBP) is a disubstituted aromatic ketone of significant interest in the fields of pharmaceutical sciences and material engineering. Structurally, it is a derivative of benzophenone, featuring a chlorine atom and a hydroxyl group at the para positions of its two phenyl rings. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties, making it a highly valuable precursor in organic synthesis.
Its most prominent role is as a key intermediate in the synthesis of Fenofibrate, a widely prescribed lipid-lowering drug.[1][2][3] Beyond this, CBP serves as a building block for heat-resistant polymers and as a functional component in UV stabilizers and other specialized chemical applications.[2][4][5]
This guide provides a comprehensive technical overview of 4-chloro-4'-hydroxybenzophenone, designed for researchers, chemists, and drug development professionals. We will delve into its molecular characteristics, detail established synthesis and analytical protocols, explore its primary applications, and summarize critical safety information, grounding all technical claims in authoritative references.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in chemical reactions and its suitability for various applications. 4-chloro-4'-hydroxybenzophenone's structure is defined by a central carbonyl group linking two substituted phenyl rings. The electron-withdrawing nature of the chlorine atom and the carbonyl group, contrasted with the electron-donating hydroxyl group, creates a molecule with distinct regions of electron density, influencing its reactivity and intermolecular interactions.[3]
Chemical Structure
The IUPAC name for this compound is (4-chlorophenyl)(4-hydroxyphenyl)methanone.[6][7] Its structure is visualized below.
Caption: 2D molecular structure of 4-chloro-4'-hydroxybenzophenone.
Physicochemical Data
A summary of the key physicochemical properties of 4-chloro-4'-hydroxybenzophenone is provided below. These values are critical for designing synthesis, purification, and formulation protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉ClO₂ | [1][6][8] |
| Molecular Weight | 232.66 g/mol | [6][7][8] |
| CAS Number | 42019-78-3 | [1][6] |
| Appearance | White to beige or orange to brick red crystalline powder | [2][9][10] |
| Melting Point | 177-181 °C | [2][4][9] |
| Boiling Point | ~404 °C at 760 mmHg | [2][10] |
| Density | ~1.307 g/cm³ | [9] |
| Solubility | Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide; Sparingly soluble in glacial acetic acid. | [10] |
Synthesis Methodologies
The synthesis of 4-chloro-4'-hydroxybenzophenone is well-established, with two primary routes dominating industrial and laboratory-scale production: Friedel-Crafts acylation and the Fries rearrangement.[2][11] The choice of method often depends on factors like starting material availability, desired yield, and environmental considerations.
Friedel-Crafts Acylation
This is a widely used and robust method for forming the C-C bond between the carbonyl carbon and an aromatic ring. A common variation involves the reaction of 4-chlorobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][9] The resulting 4-chloro-4'-methoxybenzophenone intermediate is then demethylated to yield the final product.[9]
Caption: General workflow for Friedel-Crafts synthesis of CBP.
Exemplary Protocol: Friedel-Crafts Acylation
-
Rationale: This protocol utilizes a strong Lewis acid (AlCl₃) to activate the 4-chlorobenzoyl chloride, making it a potent electrophile for the acylation of anisole. Anisole is used instead of phenol directly because the free hydroxyl group can coordinate with AlCl₃, deactivating the catalyst. The subsequent demethylation step is a standard procedure to convert the methoxy group to the desired hydroxyl group.
-
Methodology:
-
To a stirred solution of anisole (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or chlorobenzene), slowly add anhydrous aluminum chloride (AlCl₃) (approx. 1.5 equivalents) at 0-5 °C under an inert atmosphere (e.g., nitrogen).[2][7]
-
Add 4-chlorobenzoyl chloride (1 equivalent) dropwise to the reaction mixture, maintaining the low temperature.[7]
-
After the addition is complete, slowly allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture and quench it by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[12] This step hydrolyzes the aluminum complexes and facilitates the demethylation.
-
Separate the organic layer, wash with water and brine, and then dry over an anhydrous salt (e.g., MgSO₄).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 4-chloro-4'-hydroxybenzophenone by recrystallization from a suitable solvent such as ethanol.[7]
-
Fries Rearrangement
An alternative pathway is the Fries rearrangement of phenyl p-chlorobenzoate. In this intramolecular reaction, the acyl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring, typically promoted by a Lewis acid catalyst at elevated temperatures.[1][11] Yields can be high, with one report indicating a 94% yield using trifluoromethanesulfonic acid as the catalyst.[1]
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of 4-chloro-4'-hydroxybenzophenone. A combination of chromatographic and spectroscopic techniques is typically employed.
Caption: Integrated analytical workflow for CBP characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of CBP and quantifying it in reaction mixtures or final products. A reversed-phase method is typically used.
Exemplary Protocol: HPLC Purity Assay
-
Rationale: Reversed-phase chromatography on a C18 column separates compounds based on their hydrophobicity. CBP, being a moderately polar molecule, is well-retained and can be effectively separated from more polar or less polar impurities. UV detection is ideal as the benzophenone chromophore absorbs strongly. An acidic modifier in the mobile phase is used to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.
-
Methodology:
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[13]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (or Methanol) and water, containing 0.1% acid (e.g., trifluoroacetic acid or phosphoric acid). A starting condition could be 60:40 (v/v) Acetonitrile:Water.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 287 nm.[15]
-
Standard Preparation: Prepare a stock solution of CBP reference standard (e.g., 1 mg/mL) in methanol. Create a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or methanol to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[13]
-
Analysis: Inject standards to create a calibration curve, followed by the samples. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Spectroscopic Methods
Spectroscopy provides definitive structural confirmation.
| Technique | Observation | Rationale |
| ¹H NMR | In DMSO-d₆, a characteristic singlet for the hydroxyl proton is observed far downfield (approx. δ 10.5 ppm). Aromatic protons appear as a series of doublets in the δ 6.9-7.8 ppm range. | The acidic phenolic proton is deshielded and its signal is concentration-dependent. The distinct patterns in the aromatic region reflect the substitution on each ring.[3] |
| IR Spectroscopy | Strong absorption band for the carbonyl (C=O) stretch (~1630-1650 cm⁻¹). Broad absorption for the hydroxyl (O-H) stretch (~3200-3400 cm⁻¹). | These are characteristic vibrational frequencies for the key functional groups in the molecule.[3] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approx. 3:1 ratio). | This confirms the molecular weight and elemental composition (specifically the presence of chlorine).[3][16] |
Applications in Research and Drug Development
The utility of 4-chloro-4'-hydroxybenzophenone is primarily derived from its role as a versatile chemical intermediate.
-
Pharmaceutical Synthesis: Its most significant application is as the key starting material for Fenofibrate , a drug used to reduce cholesterol and triglyceride levels.[2] CBP is also identified as a related compound and potential impurity in Fenofibrate preparations (Fenofibrate EP Impurity A).[1][3] It is also an intermediate for the anti-infertility drug radiomiphene.[9]
-
Material Science: CBP is used in the synthesis of high-performance polymers like polyetherketones (PEK), which are valued for their thermal stability and mechanical strength.[2]
-
UV Protection: Due to its benzophenone core, which is adept at absorbing UV radiation, CBP and its derivatives are used in the manufacturing of UV absorbers and stabilizers for plastics, coatings, and cosmetics, preventing photodegradation.[4]
Safety and Handling
As with any laboratory chemical, proper handling of 4-chloro-4'-hydroxybenzophenone is crucial to ensure personnel safety. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[6][9][17]
GHS Hazard Information
| Hazard Code | Statement | Source(s) |
| H315 | Causes skin irritation | [6][17] |
| H319 | Causes serious eye irritation | [6][17] |
| H335 | May cause respiratory irritation | [6][9] |
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[18][19][20]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.[18][21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][18][20]
Conclusion
4-chloro-4'-hydroxybenzophenone is a foundational chemical intermediate with high value in both pharmaceutical and industrial chemistry. Its well-defined molecular structure and predictable reactivity allow for its efficient use in complex synthetic pathways, most notably in the production of the lipid-lowering agent Fenofibrate. A thorough understanding of its properties, synthesis routes, and analytical profiles, as detailed in this guide, is essential for scientists and researchers aiming to utilize this compound effectively and safely in their development programs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123504, 4-Hydroxy-4'-chlorobenzophenone. Retrieved from [Link]
-
PrepChem.com (n.d.). Preparation of 4'-chloro-4-hydroxybenzophenone. Retrieved from [Link]
-
Hebei Medipharm Co., Ltd. (n.d.). 4-Chloro-4'-Hydroxy Benzophenone (CBP). Retrieved from [Link]
-
Patsnap Eureka (2019). A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]
-
Cole-Parmer (2005). Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%. Retrieved from [Link]
- Alfa Aesar (2025). Safety Data Sheet - 4-Chloro-4'-hydroxybenzophenone. Retrieved from a data sheet provided by the search tool with no direct public URL.
-
Patsnap Eureka (2018). Preparation method of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]
-
Quick Company (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Retrieved from [Link]
-
PubChemLite (2026). 4-chloro-4'-hydroxybenzophenone (C13H9ClO2). Retrieved from [Link]
-
PharmaCompass.com (n.d.). 4-Chloro-4'-hydroxybenzophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
Vihita Bio-Chem Pvt. Ltd. (n.d.). 4 Chloro 4 Hydroxy Benzophenone Manufacturer,Supplier in Ankleshwar,Gujarat. Retrieved from [Link]
-
ResearchGate (n.d.). Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under electrospray negative ionization (ESI-) and product ion scan (MS²) of precursor ion, and proposed MS² fragmentations. Retrieved from [Link]
-
SIELC (2018). Separation of 4-Hydroxybenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem (2025). Application Note and Protocol for the Quantification of 4,4'-Dihydroxybenzophenone by High-Performance Liquid Chromatography (HPLC). Retrieved from a data sheet provided by the search tool with no direct public URL.
-
F. M. F. et al. (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Journal of Health Science, 52(4), 361-368. Retrieved from [Link]
-
NIST (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Walsh Medical Media (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved from [Link]
Sources
- 1. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 [chemicalbook.com]
- 2. A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4 Chloro 4 Hydroxy Benzophenone Manufacturer,Supplier in Ankleshwar,Gujarat [vihitabio.com]
- 6. 4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-4'-hydroxybenzophenone | 104135-57-1 | Benchchem [benchchem.com]
- 8. 4-Chloro-4'-hydroxybenzophenone | TargetMol [targetmol.com]
- 9. Best 4-Chloro-4’-Hydroxy Benzophenone (CBP) Manufacturer and Factory | Medipharm [hbmedipharm.com]
- 10. echemi.com [echemi.com]
- 11. 4-Chloro-4'-hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 12. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone [quickcompany.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of 4-Hydroxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
